2-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole
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Description
2-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole is a useful research compound. Its molecular formula is C18H19N3O3S3 and its molecular weight is 421.55. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Computational Analysis
2-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole and its derivatives have been studied for their crystal structure and Hirshfeld surface analysis. Computational density functional theory (DFT) calculations reveal insights into the reactive sites of these molecules, indicating their electrophilic and nucleophilic nature (Kumara et al., 2017).
Anticancer Activity
Compounds with a piperazine substituent in the 1,3-thiazole cycle, similar to the subject molecule, have shown significant anticancer activity. These compounds were tested in vitro on various cancer cell lines, including lung, kidney, CNS, ovarian, prostate, breast cancer, epithelial cancer, leukemia, and melanoma (Turov, 2020).
Synthesis of Potent Agonists
Efficient synthesis of compounds structurally related to this compound has led to the development of potent PPARpan agonists. These syntheses involve regioselective carbon-sulfur bond formation and introduction of specific functional groups (Guo et al., 2006).
Antibacterial Activity
New pyridine derivatives, including those with structural similarities to the subject molecule, have been synthesized and found to possess considerable antibacterial activity. Their structures were established based on elemental analyses and spectral data, and they demonstrated effectiveness against various bacterial strains (Patel & Agravat, 2009).
Antibacterial Activity of Piperazine Derivatives
Novel piperazine derivatives, structurally related to this compound, were synthesized and evaluated for their antibacterial activities. The results indicated that some of these compounds exhibited effective antibacterial properties (Wu Qi, 2014).
Properties
IUPAC Name |
2-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]-4-thiophen-3-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S3/c1-24-15-3-2-4-16(11-15)27(22,23)21-8-6-20(7-9-21)18-19-17(13-26-18)14-5-10-25-12-14/h2-5,10-13H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOOIFHFAFOCOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CS3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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